molecular formula C14H23N5 B11750540 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11750540
M. Wt: 261.37 g/mol
InChI Key: YEYHMOBXQBTLJP-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole core with butan-2-yl and propan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides with K2CO3 in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}-1H-pyrazol-4-amine
  • 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Uniqueness

1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-butan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-12(4)18-7-6-14(17-18)15-8-13-9-16-19(10-13)11(2)3/h6-7,9-12H,5,8H2,1-4H3,(H,15,17)

InChI Key

YEYHMOBXQBTLJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CN(N=C2)C(C)C

Origin of Product

United States

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